molecular formula C19H29N3O4S B4414483 1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

Cat. No.: B4414483
M. Wt: 395.5 g/mol
InChI Key: XTTVGDRBNUYESF-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxy group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2-methyl-4-(1-pyrrolidinylsulfonyl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Coupling with piperazine: The phenoxyacetyl intermediate is then reacted with 1-ethylpiperazine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.

    Medicine: Research may explore its potential therapeutic effects, such as its interaction with specific biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-3-20-10-12-21(13-11-20)19(23)15-26-18-7-6-17(14-16(18)2)27(24,25)22-8-4-5-9-22/h6-7,14H,3-5,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTVGDRBNUYESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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